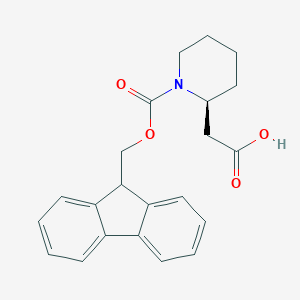![molecular formula C9H9NOS2 B067482 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione CAS No. 171874-52-5](/img/structure/B67482.png)
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione
説明
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, also known as BET, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. BET has shown promising results in various scientific research applications, including its use as an antioxidant, a metal chelator, and an anti-inflammatory agent.
作用機序
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's mechanism of action as an antioxidant is believed to be due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. As a metal chelator, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione binds to copper ions and prevents them from participating in oxidative reactions that can damage cells.
Biochemical and Physiological Effects
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and metal chelation properties, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of enzymes such as xanthine oxidase and lipoxygenase. It has also been shown to reduce inflammation in various biological systems.
実験室実験の利点と制限
One advantage of using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione in lab experiments is its relatively low cost and availability. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione is also stable under a wide range of conditions, making it a versatile compound for use in various assays. However, one limitation of using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione is its potential toxicity at high concentrations. Care should be taken when handling and using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione in lab experiments.
将来の方向性
There are several potential future directions for research involving 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's ability to chelate copper ions and prevent oxidative damage could be beneficial in these diseases. Additionally, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's anti-inflammatory properties could be useful in the treatment of inflammatory diseases such as arthritis. Another potential future direction is the development of 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione-based materials for use in biomedical applications such as drug delivery and tissue engineering.
Conclusion
In conclusion, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, or 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, is a heterocyclic compound with promising scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's potential therapeutic applications make it an interesting compound for further study in the field of medicinal chemistry.
科学的研究の応用
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various biological systems. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has also been investigated as a metal chelator, specifically for its ability to chelate copper ions. This property has potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
171874-52-5 |
|---|---|
分子式 |
C9H9NOS2 |
分子量 |
211.3 g/mol |
IUPAC名 |
5-(2-hydroxyethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H9NOS2/c11-4-3-6-1-2-8-7(5-6)10-9(12)13-8/h1-2,5,11H,3-4H2,(H,10,12) |
InChIキー |
HYZGOPPGHIABKS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCO)NC(=S)S2 |
正規SMILES |
C1=CC2=C(C=C1CCO)NC(=S)S2 |
同義語 |
2(3H)-Benzothiazolethione,5-(2-hydroxyethyl)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)



![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)




![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)